molecular formula C16H17N5O2 B2397734 2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile CAS No. 1357820-76-8

2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile

Cat. No.: B2397734
CAS No.: 1357820-76-8
M. Wt: 311.345
InChI Key:
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Description

The compound appears to contain a triazole ring, which is a type of heterocycle. Triazoles are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Molecular Structure Analysis

The compound likely contains a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure would need to be confirmed through techniques such as X-ray diffraction .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. Triazoles are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis Techniques

The synthesis of complex triazoloquinazoline derivatives has been explored through various methodologies, showcasing the compound's relevance in the development of heterocyclic chemistry. A notable approach is the reaction of anthranilamide with isocyanates, leading to the creation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one through direct reflux in methanol or by stirring at room temperature in acetonitrile, which then cyclizes upon heating with an organic base (J. Chern et al., 1988). Additionally, the synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones from 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of excess piperidine showcases the versatility of triazoloquinazoline frameworks in generating novel heterocyclic compounds (G. El‐Hiti, 1997).

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds, including triazoloquinazoline compounds, demonstrated promising antiproliferative effects against a range of human tumor cell lines. Notably, compounds based on these scaffolds exhibited selective influence on ovarian cancer OVCAR-4 cells, indicating their potential for targeted cancer therapy (N. Pokhodylo et al., 2020).

Heterocyclic Chemistry Contributions

The exploration of fused isoquinoline systems from reactions of an iminoisocoumarin with nitrogen nucleophiles extends the application of triazoloquinazoline derivatives in the field of heterocyclic chemistry. This versatility is crucial for the synthesis of novel compounds with potential pharmacological activities (L. Deady et al., 1996).

Properties

IUPAC Name

2-[4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-11(2)7-9-19-14(22)12-5-3-4-6-13(12)21-15(19)18-20(10-8-17)16(21)23/h3-6,11H,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDGRMAVRJIMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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